molecular formula C14H11BrN2OS2 B2511416 5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide CAS No. 477498-02-5

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide

Cat. No. B2511416
CAS RN: 477498-02-5
M. Wt: 367.28
InChI Key: SGEOOSBBEKLBHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular formula of the compound is C14H11BrN2OS2 . Its average mass is 367.284 Da, and its monoisotopic mass is 365.949615 Da .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, undergo catalytic protodeboronation . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The compound is a yellow solid . Its melting point ranges from 163 °C to 166 °C . The 1H-NMR and 13C-NMR values provide detailed information about the compound’s structure .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of scientists as potential biologically active compounds. In the context of medicinal chemistry, this compound offers several exciting applications:

Organic Electronics and Semiconductors

Thiophene derivatives play a crucial role in organic electronics and semiconductor materials:

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, serve as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metal surfaces from corrosion makes them valuable in various applications.

Synthetic Methods and Heterocyclization

The synthesis of thiophene derivatives involves several key methods:

Antidiabetic Agents

The compound “2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene” is an antidiabetic agent. It contributes to the synthesis of Canagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes mellitus .

Electrochemical Reduction

2-Bromothiophene has been employed in electrochemical reduction studies. It participates in the reduction of various mono- and dihalothiophenes at carbon cathodes, demonstrating its electrochemical versatility .

properties

IUPAC Name

5-bromo-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEOOSBBEKLBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide

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